![molecular formula C24H26ClN3O4S B2481898 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide CAS No. 450340-99-5](/img/structure/B2481898.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups including a thieno[3,4-c]pyrazole ring, a chlorophenyl group, and a triethoxybenzamide group. These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized from precursors containing the desired functional groups through processes such as nucleophilic substitution, condensation, or cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the thieno[3,4-c]pyrazole core. Detailed structural analysis would typically involve spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich pyrazole ring and the electron-withdrawing chlorophenyl and triethoxybenzamide groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the nonpolar phenyl rings could impact its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Anti-Tubercular Activity
The compound has been found to have potential anti-tubercular activity. A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antiproliferative Activity
The compound has shown antiproliferative activity against certain cancer cell lines. The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
Fluorescence Properties
Investigations of the fluorescence properties of the final compounds revealed 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine as the most potent pH indicator that enables both fluorescence intensity-based and ratiometric pH sensing .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O4S/c1-4-30-20-10-15(11-21(31-5-2)22(20)32-6-3)24(29)26-23-18-13-33-14-19(18)27-28(23)17-9-7-8-16(25)12-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGJXNVDBWGFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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